molecular formula C18H20N2O4 B5016617 N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)oxamide

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)oxamide

Cat. No.: B5016617
M. Wt: 328.4 g/mol
InChI Key: MGEBFDRIZCHRDF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-(1-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide derived from oxalic acid. This compound features a phenyl group substituted with two methoxy groups at the 2 and 4 positions, and another phenyl group attached to an ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-N’-(1-phenylethyl)oxamide typically involves the reaction of 2,4-dimethoxyaniline with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is often stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-dimethoxyphenyl)-N’-(1-phenylethyl)oxamide may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-(1-phenylethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-(1-phenylethyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(1-phenylethyl)carbamate
  • N

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(13-7-5-4-6-8-13)19-17(21)18(22)20-15-10-9-14(23-2)11-16(15)24-3/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEBFDRIZCHRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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